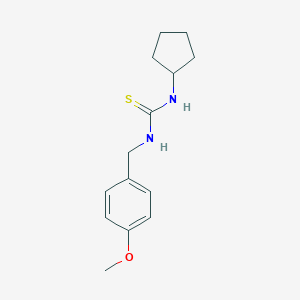![molecular formula C15H21N3O4S2 B216409 Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)
Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate, commonly known as ESC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ESC belongs to the class of sulfonamide compounds and has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The mechanism of action of ESC is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. ESC has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ESC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. ESC has also been shown to inhibit the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. Additionally, ESC has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
ESC has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques such as high-performance liquid chromatography (HPLC). ESC has also been shown to have low toxicity in animal models, making it a promising candidate for further study. However, there are also limitations to using ESC in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for the study of ESC. One potential area of study is its potential therapeutic applications in the treatment of cancer. ESC has been shown to inhibit the growth and proliferation of breast cancer cells, and further studies are needed to determine its efficacy in other types of cancer. Another potential area of study is its potential neuroprotective effects in the treatment of Alzheimer's disease. ESC has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of ESC and its effects on various physiological processes.
合成法
The synthesis of ESC involves the reaction between piperidine-4-carboxylic acid ethyl ester and 4-aminobenzenesulfonamide in the presence of carbon disulfide and sodium hydroxide. The reaction yields ESC, which is a white crystalline solid with a melting point of 202-204°C.
科学的研究の応用
ESC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. ESC has also been studied for its anti-cancer effects, particularly in breast cancer cells. It has been shown to inhibit the growth and proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, ESC has been studied for its neuroprotective effects, particularly in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
特性
製品名 |
Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate |
|---|---|
分子式 |
C15H21N3O4S2 |
分子量 |
371.5 g/mol |
IUPAC名 |
ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H21N3O4S2/c1-2-22-14(19)11-7-9-18(10-8-11)15(23)17-12-3-5-13(6-4-12)24(16,20)21/h3-6,11H,2,7-10H2,1H3,(H,17,23)(H2,16,20,21) |
InChIキー |
QYNAEJIBGNVQPL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
正規SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)

![1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B216334.png)
![4-[11-(4-cyanophenyl)-3-(4-fluorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216335.png)
![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-isobutyryl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216337.png)
![3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216338.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216339.png)
![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)


![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)